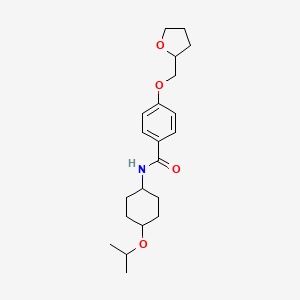![molecular formula C20H22N2O2 B6902238 1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide](/img/structure/B6902238.png)
1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
The synthesis of 1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the naphthalene ring system: This can be achieved through a series of cyclization reactions.
Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents under appropriate conditions.
Scientific Research Applications
1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring system and may have similar chemical properties.
Carboxamides: Compounds with carboxamide groups can have comparable reactivity and biological activities.
Methylated aromatic compounds: These compounds may exhibit similar methylation patterns and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[3-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(12-6-9-14-7-3-4-11-17(14)20)19(24)22-16-10-5-8-15(13-16)18(23)21-2/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMOLJVYRUMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902160.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902163.png)
![1-[(6-Cyclopentyloxypyridin-3-yl)methyl]-3-(6-pyrazol-1-ylpyridin-3-yl)urea](/img/structure/B6902168.png)
![[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902178.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B6902194.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902202.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6902209.png)
![4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine](/img/structure/B6902216.png)
![1-(cyclopropanecarbonyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6902226.png)
![2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B6902230.png)
![3-[(Sulfamoylamino)methyl]-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B6902240.png)
![N-cyclopentyl-N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B6902247.png)

![2-(2,3-dihydroindol-1-yl)-N-[2-(dimethylamino)ethyl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B6902266.png)
